![molecular formula C12H7ClN2O B14623219 Oxepino[2,3-b]quinoxaline, 3-chloro- CAS No. 55371-04-5](/img/structure/B14623219.png)
Oxepino[2,3-b]quinoxaline, 3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxepino[2,3-b]quinoxaline, 3-chloro- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles formed by the fusion of benzene and pyrazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxepino[2,3-b]quinoxaline, 3-chloro- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-3-nitroquinoxaline with an appropriate nucleophile, followed by cyclization to form the oxepino ring. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
Industrial production of Oxepino[2,3-b]quinoxaline, 3-chloro- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Oxepino[2,3-b]quinoxaline, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Oxepino[2,3-b]quinoxaline, 3-chloro-, which may have different biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of Oxepino[2,3-b]quinoxaline, 3-chloro- involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit certain enzymes or proteins involved in disease processes, such as kinases in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which lacks the oxepino ring and chlorine substitution.
Indolo[2,3-b]quinoxaline: A similar compound with an indole ring fused to the quinoxaline core.
Pyrrolo[2,3-b]quinoxaline: Another related compound with a pyrrole ring fused to the quinoxaline core.
Uniqueness
Oxepino[2,3-b]quinoxaline, 3-chloro- is unique due to the presence of the oxepino ring and the chlorine substitution, which confer specific chemical and biological properties.
特性
CAS番号 |
55371-04-5 |
|---|---|
分子式 |
C12H7ClN2O |
分子量 |
230.65 g/mol |
IUPAC名 |
3-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-11-12(16-7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
InChIキー |
VAZKFKYOJJCXAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=COC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


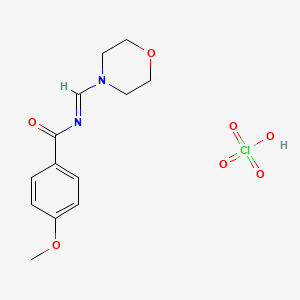
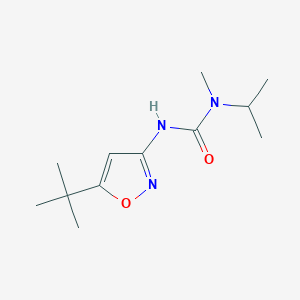
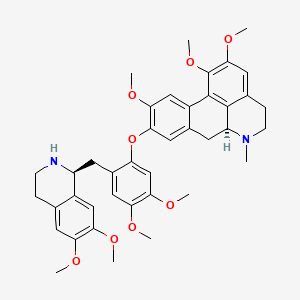
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

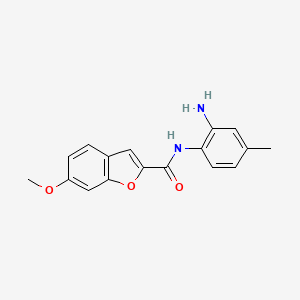
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
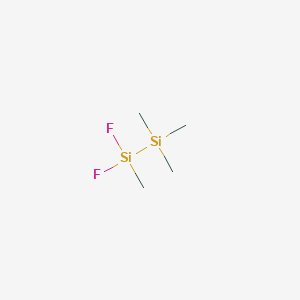
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
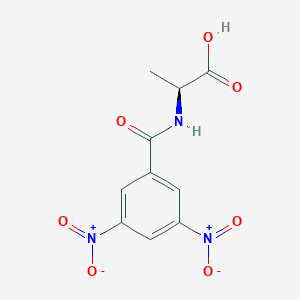
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
